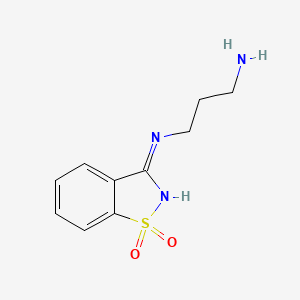
N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)propane-1,3-diamine
説明
準備方法
The synthesis of N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)propane-1,3-diamine typically involves the reaction of 1,2-benzisothiazol-3-one 1,1-dioxide with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
生物活性
N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)propane-1,3-diamine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article reviews the biological activity of this compound, drawing on various research findings, case studies, and data tables to provide a comprehensive overview.
- Chemical Formula : C₁₀H₁₃N₃O₂S
- Molecular Weight : 239.30 g/mol
- CAS Number : 345972-22-7
- MDL Number : MFCD01442101
This compound belongs to the class of 1,2-benzothiazine derivatives known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of 1,2-benzothiazine, including this compound, exhibit significant antimicrobial properties. A study evaluated twenty such derivatives against various microbial pathogens using methods like disk diffusion and microdilution.
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6g | Staphylococcus aureus | 0.00975 mg/mL |
| 7d | Enterococcus faecalis | MIC not specified |
| 7f | Pseudomonas aeruginosa | MIC not specified |
| 7l | E. coli | MIC not specified |
The study found that the compound demonstrated higher antimicrobial activity against Gram-positive bacteria compared to Gram-negative strains. Notably, the compound was ineffective against Candida albicans, indicating a selective spectrum of activity .
Cytotoxicity Profile
In addition to its antimicrobial properties, the cytotoxicity of this compound was assessed using fibroblast cell lines (L292). The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, others like compound 7f showed low cytotoxicity alongside potent antimicrobial activity. This suggests a potential therapeutic window for its application in treating infections without significant toxicity .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzothiazine derivatives. These compounds have been shown to inhibit calpain I and may serve as candidates for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The mechanism involves protection against neurotoxic agents like MPP+ in human dopaminergic SH-SY5Y cells .
Case Studies and Applications
Several case studies have explored the application of benzothiazine derivatives in clinical settings:
- Antimicrobial Agents : The increasing prevalence of antibiotic-resistant bacteria has driven interest in compounds like this compound as alternative antimicrobial agents.
- Neurodegenerative Disease Models : In vitro studies have demonstrated the efficacy of these compounds in protecting neuronal cells from oxidative stress and apoptosis.
特性
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-6-3-7-12-10-8-4-1-2-5-9(8)16(14,15)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBJYDJEWMGQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCN)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188547 | |
| Record name | N1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345972-22-7 | |
| Record name | N1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345972-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















